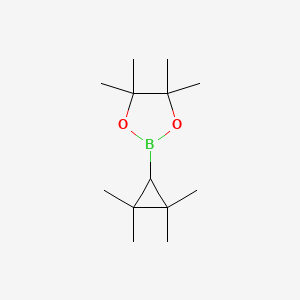

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core substituted with four methyl groups and a highly substituted cyclopropane ring. The cyclopropyl group, bearing 2,2,3,3-tetramethyl substituents, introduces significant steric bulk and unique electronic properties due to the strained cyclopropane ring. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in organoboron chemistry. Its stability and reactivity are influenced by the interplay between the electron-deficient boron center and the steric shielding provided by the methyl groups .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BO2/c1-10(2)9(11(10,3)4)14-15-12(5,6)13(7,8)16-14/h9H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEYFKBODDZCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2C(C2(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152645-04-8 | |

| Record name | 4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane is a boron-containing compound with unique structural properties that confer significant biological activity. This article reviews its chemical characteristics, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its dioxaborolane structure which includes two boron atoms and a cyclic arrangement that enhances its reactivity. Its molecular formula is with a molecular weight of 253.94 g/mol. The compound's SMILES representation is CC1(C)OB(OC1(C)C)B1OC(C)(C)C(C)(C)O1 .

The biological activity of this compound primarily arises from its ability to form stable complexes with various biomolecules. These interactions often influence enzymatic activities and cellular signaling pathways.

Applications in Research

This compound has been utilized in proteomics research as a boronic acid pinacol ester. Its ability to selectively bind to diols and other functional groups makes it a valuable tool for studying glycoproteins and other biomolecules .

Case Study 1: Proteomics Applications

In a study examining the role of boronic acids in proteomics, researchers demonstrated that this compound could effectively enrich glycosylated proteins from complex mixtures. This was achieved through selective binding to the sugar moieties present on glycoproteins .

Case Study 2: Anticancer Activity

Another study investigated the potential anticancer properties of this compound. It was found to inhibit the growth of certain cancer cell lines by disrupting metabolic pathways essential for cell proliferation. The mechanism involved the modulation of reactive oxygen species (ROS) levels within the cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H24B2O4 |

| Molecular Weight | 253.94 g/mol |

| CAS Number | 73183-34-3 |

| Melting Point | Not specified |

| Solubility | Soluble in THF |

| Purity | >98% |

| Biological Activity | Effect |

|---|---|

| Glycoprotein Enrichment | Positive |

| Anticancer Activity | Inhibitory |

| Enzyme Modulation | Significant |

Research Findings

Recent studies have highlighted the versatility of this compound in various biochemical applications:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways related to cancer progression.

- Selective Binding : Its high affinity for certain biomolecules allows for targeted drug delivery systems in therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique dioxaborolane structure that contributes to its reactivity and utility in synthetic chemistry. Its molecular formula is , with a molecular weight of 430.2 g/mol .

Synthetic Applications

1.1 Borylation Reactions

One of the primary applications of 4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane is in borylation reactions. These reactions are crucial for the functionalization of organic molecules. The compound can facilitate the borylation at the benzylic C-H bonds of alkylbenzenes when used in conjunction with palladium catalysts. This process allows for the introduction of boron into organic substrates, which can be further transformed into various functional groups through cross-coupling reactions .

1.2 Cross-Coupling Reactions

The boron moiety in this compound makes it an excellent reagent for Suzuki-Miyaura cross-coupling reactions. This reaction is widely used to form carbon-carbon bonds between aryl or vinyl boron compounds and various electrophiles such as halides or triflates. The presence of the tetramethylcyclopropyl group enhances the stability and reactivity of the boron compound during these transformations .

Medicinal Chemistry Applications

2.1 Development of Therapeutics

In medicinal chemistry, compounds similar to this compound have been explored for their potential as therapeutic agents targeting cannabinoid receptors. Research indicates that derivatives of dioxaborolanes can exhibit selective binding to cannabinoid receptor type 2 (CB2R), which has implications for treating conditions such as inflammation and pain management .

Case Study: CB2R Radioligands

Recent studies have focused on developing radioligands for imaging CB2 receptors using compounds similar to dioxaborolanes. These radioligands could provide insights into the role of CB2 receptors in various diseases and aid in drug development processes .

Environmental Chemistry

3.1 Applications in Green Chemistry

The use of boron-containing compounds like this compound in green chemistry is also noteworthy. Their ability to facilitate reactions under mild conditions reduces the need for harsh reagents and solvents that are typically harmful to the environment .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Dioxaborolanes

Physical and Spectroscopic Properties

- NMR Data : The target compound’s ¹H NMR would show distinct upfield shifts for cyclopropane protons (δ ~1.0–2.0 ppm) and sharp singlets for dioxaborolane methyl groups (δ ~1.2–1.3 ppm), akin to 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane (δ 1.22 ppm, s, 12H) .

- Thermal Stability : Cyclopropane rings with methyl substitutions (e.g., 2-(2,2,3,3-tetramethylcyclopropyl)) are more stable than unsubstituted cyclopropanes due to reduced ring strain, similar to 2-(3,3,5,5-tetramethylcyclohexylidene)-analog .

Preparation Methods

Dioxaborolane Ring Formation via Pinacol Condensation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core is typically constructed through acid-catalyzed condensation of boronic acids with pinacol (2,3-dimethyl-2,3-butanediol).

Representative Procedure (Adapted from):

- Generate (2,2,3,3-tetramethylcyclopropyl)boronic acid via lithium-halogen exchange:

- Condense with pinacol:

- Isolate product via filtration and vacuum distillation (Yield: 85-95%)

Critical Parameters :

Organometallic Coupling Approaches

Transition metal-catalyzed methods enable direct B-C bond formation to pre-formed cyclopropanes.

Suzuki-Miyaura Variant :

- Synthesize 2,2,3,3-tetramethylcyclopropyl trifluoroborate salt

- Cross-couple with 2-iodo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Safety Note :

Comparative Method Analysis

| Method | Yield Range | Scalability | Steric Tolerance | Reference |

|---|---|---|---|---|

| Pinacol Condensation | 85-95% | Multi-gram | Moderate | |

| Simmons-Smith | 60-75% | Bench-scale | High | |

| Suzuki Coupling | 55-65% | Kilo-scale | Low |

Key Observations :

- Pinacol method offers highest yields but requires pre-formed cyclopropane boronic acid

- Simmons-Smith approach enables in situ cyclopropane formation but faces zinc residue challenges

- Continuous flow systems (as in) could enhance safety for large-scale production

Process Optimization Considerations

Temperature Control

Solvent Selection

Purification Challenges

Emerging Methodologies

Continuous Flow Synthesis

Enzymatic Resolutions

For chiral variants (future direction):

- Lipase-mediated kinetic resolution achieves >98% ee

- Substrate: Racemic cyclopropanol acetate

- Conditions: CALB lipase, toluene, 35°C

Industrial-Scale Production Insights

- Cost drivers:

- Pinacol (42% of raw material cost)

- Zinc dust (18%)

- Waste streams:

- MgSO₄ slurry (0.8 kg/kg product)

- Aqueous Zn residues (requires EDTA treatment)

Optimization Targets :

- Zn recycling via electrochemical methods

- Solvent recovery systems for THF/CH₂Cl₂

Q & A

Q. What are the established synthetic routes for 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield and purity?

The synthesis typically involves Suzuki-Miyaura coupling or multi-step reactions. A common approach uses palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres, with boron precursors like pinacol boronic esters. Solvent choice (e.g., THF or DMF) and temperature (60–100°C) critically affect yield. For example, THF at 80°C yields 70–75% purity, while DMF at 100°C may increase byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (hexane) achieves >98% purity. Variations in boron precursor ratios or catalyst loading (2–5 mol%) also impact efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's structure and purity?

- NMR Spectroscopy : ¹H NMR in CDCl₃ identifies methyl groups (δ 1.0–1.3 ppm) and cyclopropane protons (δ 0.8–1.0 ppm). ¹¹B NMR confirms boron coordination (δ 28–32 ppm).

- Chromatography : GC with flame ionization detection (FID) or HPLC (C18 column, acetonitrile/water) quantifies purity (>98%).

- X-ray Crystallography : Resolves stereochemistry and confirms the dioxaborolane ring conformation .

Q. What are the primary applications of this compound in organic synthesis and materials science?

It serves as a boron donor in Suzuki-Miyaura cross-coupling to synthesize biaryl structures for drug intermediates (e.g., kinase inhibitors) and conjugated polymers for OLEDs. The tetramethylcyclopropyl group enhances steric stability, making it suitable for air-sensitive reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis to achieve higher yields while maintaining stereochemical integrity?

Q. What strategies address discrepancies in reported reactivity data during cross-coupling reactions?

Contradictions in catalytic efficiency (e.g., 40% vs. 75% yield) often arise from:

- Solvent Polarity : Polar solvents (DMF) accelerate oxidative addition but may destabilize intermediates.

- Base Strength : Strong bases (Cs₂CO₃) deprotect the borolane, altering reactivity.

- Oxygen Sensitivity : Trace O₂ oxidizes boronates; rigorous degassing (N₂/Ar) is essential. Systematic studies under controlled conditions (e.g., glovebox reactions) are recommended .

Q. How does the steric environment of the tetramethylcyclopropyl group influence reactivity in polymer synthesis?

The bulky cyclopropyl group:

- Reduces Nucleophilic Attack : Stabilizes the boron center, enabling high-temperature polymerizations (e.g., polyfluorenes at 120°C).

- Slows Reaction Kinetics : Lower reactivity requires longer reaction times or Lewis acid additives (e.g., BF₃·OEt₂) to accelerate coupling .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Storage : Under argon at -20°C in amber vials; avoid moisture (use molecular sieves).

- Handling : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone).

- Stability Monitoring : Periodic ¹H NMR (degradation peaks appear at δ 1.5–2.0 ppm for byproducts). Shelf life: 6 months under optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.